C2-Methyl Substitution Introduces a Stereogenic Center and Atropisomerism Absent in the Des-Methyl Analog
The presence of a methyl group at the C2 position of 4-(4-chlorophenyl)-2-methyl-3,5-thiomorpholinedione generates a stereogenic center (undefined stereocenter count = 1) [2]. In contrast, the des-methyl analog 4-(4-chlorophenyl)-3,5-thiomorpholinedione (CAS 338409-06-6) lacks this center entirely (undefined stereocenter count = 0) [3]. Variable-temperature ¹H NMR studies on 2-phenyl-substituted 4-aryl-thiomorpholine-3,5-diones have demonstrated that C2 substitution enables stable atropisomer populations at room temperature, with interconversion energy barriers determined by the N-aryl substituent electronics [1]. This stereochemical feature directly influences target binding: diastereomeric pairs of C2-substituted analogs have been shown to exhibit differential biological activity, whereas the achiral des-methyl scaffold cannot access such stereodifferentiated interactions [1].
| Evidence Dimension | Presence of a stereogenic center enabling atropisomerism |
|---|---|
| Target Compound Data | Undefined atom stereocenter count = 1 (C2 methyl-bearing carbon); capable of forming stable diastereomers at room temperature |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-3,5-thiomorpholinedione (CAS 338409-06-6, des-methyl analog): undefined atom stereocenter count = 0; achiral scaffold incapable of diastereomer formation |
| Quantified Difference | Qualitative: stereogenic center present vs. absent; dynamic stereochemistry reported for 2-substituted derivatives at 25 °C (class-level evidence from VT-NMR on 2-phenyl analogs) [1] |
| Conditions | Room-temperature ¹H NMR detection of diastereomers in 2-phenyl-4-aryl-thiomorpholine-3,5-diones; VT-NMR studies up to 373 K [1] |
Why This Matters
Procurement of the C2-methyl analog is essential for programs exploiting stereodifferentiated target engagement; the des-methyl analog cannot substitute because it lacks the stereochemical complexity required for diastereoselective lead optimization.
- [1] Szawkało, J., Maurin, J. K., Pluciński, F., & Czarnocki, Z. (2015). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Journal of Molecular Structure, 1079, 383–390. https://doi.org/10.1016/j.molstruc.2014.08.046 View Source
- [2] PubChem Compound Summary for CID 3768057, 4-(4-Chlorophenyl)-2-methyl-3,5-thiomorpholinedione (Computed Properties section). National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/338794-01-7 (accessed 2026-04-23). View Source
- [3] PubChem Compound Summary for CID 68870722, 4-(4-Chlorophenyl)-3,5-thiomorpholinedione. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/68870722 (accessed 2026-04-23). View Source
